
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties . The presence of the 1,4-dioxide group in the quinoxaline ring enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide typically involves the condensation of 2,3-diaminotoluene with 6-fluorobenzene-1,2-dione under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the 1,4-dioxide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative cyclization reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign oxidizing agents and solvents is preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the 1,4-dioxide group to the corresponding quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Higher oxides of quinoxaline.
Reduction: Quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes in bacterial and tumor cells. The compound targets DNA and proteins, leading to oxidative damage and cell death. The presence of the 1,4-dioxide group is crucial for its biological activity, as it facilitates the formation of ROS .
類似化合物との比較
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the same core structure but lacks the methyl and fluoro substituents.
2,3-Dimethylquinoxaline: Lacks the 1,4-dioxide group.
6-Fluoroquinoxaline: Lacks the methyl and 1,4-dioxide groups.
Uniqueness
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is unique due to the combined presence of the 2,3-dimethyl and 6-fluoro substituents along with the 1,4-dioxide group. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .
特性
CAS番号 |
84044-35-9 |
|---|---|
分子式 |
C10H9FN2O2 |
分子量 |
208.19 g/mol |
IUPAC名 |
6-fluoro-2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H9FN2O2/c1-6-7(2)13(15)10-5-8(11)3-4-9(10)12(6)14/h3-5H,1-2H3 |
InChIキー |
FSWKHXRFBKCWOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


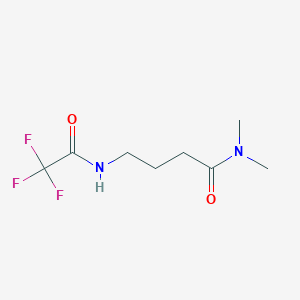

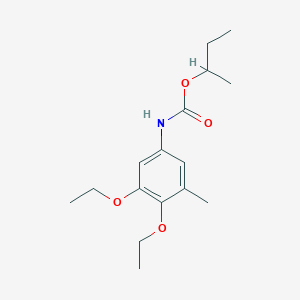
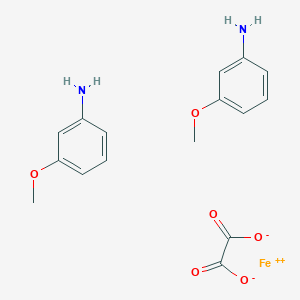

![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
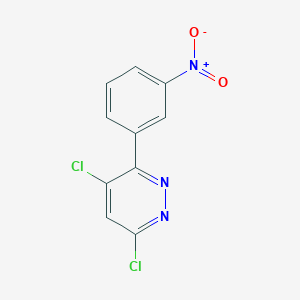

![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)
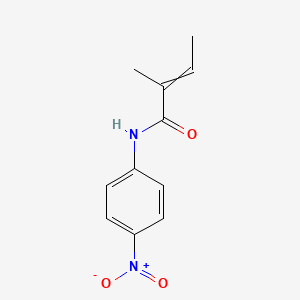
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
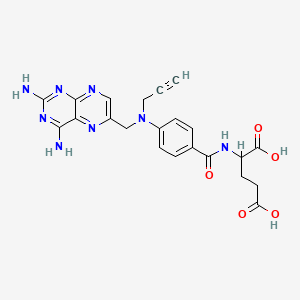
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
